Phenylacetone

Descripción general

Descripción

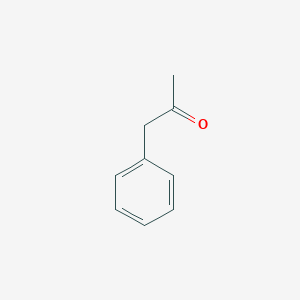

La fenilacetona, también conocida como fenil-2-propanona, es un compuesto orgánico con la fórmula química C₆H₅CH₂COCH₃. Es un aceite incoloro que es soluble en disolventes orgánicos y tiene un olor agradable. La fenilacetona es un derivado del benceno mono-sustituido, que consiste en una acetona unida a un grupo fenilo. Este compuesto se utiliza en la fabricación de metanfetamina y anfetamina, lo que lo convierte en una sustancia controlada en muchos países .

Rutas Sintéticas y Condiciones de Reacción:

Descarboxilación Cetónica en Fase Gaseosa: Este método industrial implica la descarboxilación cetónica en fase gaseosa del ácido fenilacético utilizando ácido acético sobre un catalizador ácido sólido de ceria-alúmina.

Isomerización Catalizada por Zeolita: Otro método implica la isomerización del óxido de fenil propileno utilizando zeolita como catalizador.

Alquilación de Friedel-Crafts: En entornos de laboratorio, la fenilacetona se puede sintetizar mediante la reacción de alquilación de Friedel-Crafts de cloroacetona con benceno en presencia de un catalizador de cloruro de aluminio.

Métodos de Producción Industrial:

- El método de descarboxilación cetónica en fase gaseosa se utiliza comúnmente en entornos industriales debido a su eficiencia y escalabilidad .

Tipos de Reacciones:

Oxidación: La fenilacetona se puede oxidar para formar ácido fenilacético.

Reducción: Se puede reducir para formar alcoholes secundarios, como el fenil-2-propanol.

Adición Nucleofílica: Debido a la presencia del grupo funcional cetona, la fenilacetona es susceptible a reacciones de adición nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan normalmente agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Productos Principales:

Oxidación: Ácido fenilacético.

Reducción: Fenil-2-propanol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Phenylacetone serves as an essential intermediate in the synthesis of several pharmaceutical compounds, notably amphetamines. Its role in the production of these substances has led to regulatory scrutiny due to the potential for illicit drug manufacturing.

Key Pharmaceutical Uses

- Synthesis of Amphetamines : this compound is a precursor for methamphetamine and amphetamine synthesis, commonly referred to as P2P in illicit contexts. The compound undergoes reductive amination with methylamine to yield these drugs .

- Biological Metabolism : In humans, this compound is a metabolite of amphetamine, processed via oxidative deamination by flavin-containing monooxygenase 3 (FMO3) in the liver, leading to non-toxic byproducts such as benzoic acid .

Biocatalytic Applications

Recent advancements in enzyme engineering have highlighted the potential of this compound monooxygenase (PAMO) variants for biocatalytic processes. These enzymes can facilitate environmentally friendly synthesis routes for valuable compounds.

Case Study: PAMO Variants

- Research Findings : Two novel PAMO variants were developed through iterative saturation mutagenesis. These variants showed promising results in producing indigoids—natural pigments used historically as dyes—through biocatalysis .

- Industrial Relevance : The application of PAMO variants in textile and pharmaceutical industries presents a green alternative to traditional chemical processes that often require harsh conditions and generate toxic waste .

Environmental Applications

The use of this compound in biocatalysis not only aids in synthesizing valuable compounds but also contributes to sustainable practices by minimizing hazardous waste.

Green Chemistry Initiatives

- Eco-Friendly Production : The development of whole-cell biocatalysts utilizing engineered bacteria demonstrates a shift towards greener methodologies for producing indigo derivatives from this compound .

- Reduction of Toxic Waste : By employing biocatalytic processes over conventional chemical methods, industries can significantly reduce their environmental footprint.

Research and Development Trends

The ongoing research into this compound applications indicates a growing interest in its utility beyond traditional uses. Recent studies have focused on enhancing enzyme efficiency and exploring new synthetic pathways.

Emerging Research Areas

- Indigo Derivative Production : Investigations into the thermal stability and kinetics of PAMO variants are paving the way for higher yields of indigo and indirubin, valuable for various applications including textiles and cosmetics .

- Novel Synthetic Routes : Innovations in synthetic methodologies utilizing this compound are being explored to improve efficiency and reduce costs associated with drug production .

Summary Table of Applications

Mecanismo De Acción

La fenilacetona ejerce sus efectos a través de diversos mecanismos:

Comparación Con Compuestos Similares

La fenilacetona se puede comparar con otros compuestos similares:

Ácido Fenilacético: Ambos compuestos comparten un grupo fenilo, pero el ácido fenilacético tiene un grupo funcional de ácido carboxílico en lugar de una cetona.

Metil Cetona de Bencilo: Este compuesto es estructuralmente similar a la fenilacetona, pero tiene una disposición diferente de grupos funcionales.

Unicidad:

- La combinación única de la fenilacetona de un grupo fenilo y un grupo funcional cetona la convierte en un compuesto versátil en diversas reacciones químicas y aplicaciones industriales .

Compuestos Similares:

- Ácido fenilacético

- Metil cetona de bencilo

- Fenil-2-propanol

Actividad Biológica

Phenylacetone, also known as phenyl-2-propanone (P2P), is an organic compound with the chemical formula . It is a colorless oil that is soluble in organic solvents and is primarily recognized for its role as a precursor in the synthesis of amphetamines. This article delves into the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and implications in pharmacology and toxicology.

This compound is a mono-substituted benzene derivative. It can be synthesized through various methods, including:

- Gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina catalyst.

- Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride.

- Dry distillation of phenylacetic acid with lead(II) acetate.

These synthetic routes are significant not only for industrial applications but also for understanding the compound's role in illicit drug synthesis, particularly methamphetamine .

Metabolic Pathways

In humans, this compound serves as a metabolite of amphetamines. The metabolic pathway involves:

- Oxidative Deamination : Flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into this compound.

- Oxidation : this compound is further oxidized to benzoic acid.

- Conjugation : Benzoic acid is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes for excretion.

This metabolic pathway indicates that this compound itself is non-toxic and plays a crucial role in detoxifying amphetamines .

Enzymatic Interactions

Recent studies have focused on the enzyme this compound monooxygenase (PAMO), which catalyzes the oxidation of this compound to produce various indigoids. Two novel variants of PAMO have been engineered to enhance their catalytic efficiency and substrate range:

- PAMO HPCD : This variant showed a significant increase in indigo production when supplemented with L-tryptophan, yielding approximately 3000 mg/L.

- PAMO HPED : Although less effective than HPCD, it still produced notable amounts of indirubin and other derivatives from substituted indoles .

The ability of PAMO to utilize renewable resources for biocatalysis presents an environmentally friendly alternative for synthesizing valuable compounds .

Case Studies and Research Findings

- Differentiation of Synthetic Routes : A study utilized gas chromatography and mass spectrometry to differentiate between illicit synthetic routes of this compound. Four reaction-specific compounds were identified that could serve as markers for distinguishing between methods used in clandestine labs .

- Immunological Effects : Research has indicated that certain derivatives of this compound can inhibit phagocytosis in human monocytes. This effect may contribute to immunosuppression, particularly in individuals consuming alcohol or other immunosuppressive substances .

- Biocatalytic Applications : The potential use of PAMO variants for industrial applications was highlighted, showcasing their ability to produce indigo and other valuable compounds from simple substrates under mild conditions .

Análisis De Reacciones Químicas

Synthetic Reactions

Phenylacetone is a critical intermediate in the synthesis of amphetamines and methamphetamine. Major synthetic routes include:

Ketonic Decarboxylation

Phenylacetic acid undergoes gas-phase ketonic decarboxylation in the presence of acetic acid and a ceria-alumina catalyst to yield this compound1. Industrially, this method is favored due to its scalability.

Friedel-Crafts Alkylation

A laboratory-scale synthesis involves reacting chloroacetone with benzene using aluminum chloride (AlCl₃) as a catalyst1:

Ester Decomposition

Methyl 3-oxo-2-phenylbutyrate (MAPA) and related esters decompose into this compound under acidic or basic conditions2:

Key By-Products :

-

Phenylacetylcarbinol (precursor to ephedrine derivatives)2.

Metabolic Pathways

This compound is a metabolite of amphetamine and methamphetamine in humans:

Oxidative Deamination

Flavin-containing monooxygenase 3 (FMO3) converts amphetamines to this compound13:

Oxidation to Benzoic Acid

This compound is further oxidized to benzoic acid, which conjugates with glycine to form hippuric acid for excretion13:

Key Enzymes :

| Enzyme | Function | Cofactor |

|---|---|---|

| FMO3 | Oxidative deamination | NADPH |

| Glycine N-acyltransferase (GLYAT) | Conjugation with glycine | ATP |

Electrochemical Cleavage

This compound derivatives undergo oxidative cleavage of the acyl-carbon bond under cathodic reduction with a boron-doped diamond (BDD) electrode4:

Reaction Conditions :

| Parameter | Value | Yield (%) |

|---|---|---|

| Electrode Material | BDD (Ar flow) | 52 |

| Temperature | 25°C | – |

| Voltage | -1.49 V (vs. Fc/Fc⁺) | – |

Enzymatic Oxidation (Baeyer-Villiger)

This compound monooxygenase (PAMO) catalyzes enantioselective Baeyer-Villiger oxidations and sulfoxidations5:

Mutagenesis Effects on PAMO :

| Mutation | (s⁻¹) | (μM) | Enantioselectivity () |

|---|---|---|---|

| Wild-Type | 4.2 | 7.5 | 98 (Sulfoxidation) |

| R217A | 3.8 | 4300 | 85 |

Reduction Reactions

Under anaerobic conditions, this compound is reduced to phenylisopropanol by mitochondrial ketoreductases6:

Miscellaneous Reactions

Propiedades

IUPAC Name |

1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCDLTOVEPVEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059280 | |

| Record name | 1-Phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Phenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

214 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, diethyl ether; miscible in benzene, xylene; soluble in chloroform | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0157 g/m cu at 20 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | Phenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

103-79-7 | |

| Record name | Phenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7IZH10V9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15.3 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.